molecular formula C18H16BrN3O2S B3125901 N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 329929-13-7

N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

カタログ番号: B3125901
CAS番号: 329929-13-7
分子量: 418.3 g/mol
InChIキー: FKNOIZFITNRALB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a bromophenylacetamide moiety linked to a 3,4-dihydroquinazolin-4-one core via a sulfanyl bridge, a structure associated with diverse biological activities. Preliminary research on closely related structural analogs suggests potential significant value in metabolic disease and oncology research. Specifically, compounds containing the N-(2-bromophenyl)acetamide group have demonstrated potent antidiabetic properties, functioning as non-competitive inhibitors of the enzymes α-glucosidase and α-amylase . In silico and in vitro studies on such analogs have shown promising binding energies and IC50 values, indicating a potential mechanism to reduce postprandial hyperglycemia, a key factor in managing Type 2 Diabetes . Furthermore, structurally similar quinazolinone-sulfanyl-acetamide hybrids are investigated for their antimicrobial and potential anticancer activities, as the bromophenyl group may influence electronic interactions and receptor binding . The presence of the dihydroquinazolinone ring, a privileged scaffold in pharmacology, further supports its relevance in developing novel enzyme inhibitors and receptor antagonists. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

特性

IUPAC Name

N-(2-bromophenyl)-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-2-22-17(24)12-7-3-5-9-14(12)21-18(22)25-11-16(23)20-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNOIZFITNRALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140210
Record name N-(2-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxo-2-quinazolinyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329929-13-7
Record name N-(2-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxo-2-quinazolinyl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329929-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromophenyl)-2-[(3-ethyl-3,4-dihydro-4-oxo-2-quinazolinyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a bromophenyl moiety and a quinazolinone derivative, which are known for their diverse biological activities. The presence of the sulfanyl group enhances its chemical reactivity and potential bioactivity.

Research indicates that compounds similar to N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, studies have demonstrated that certain quinazolinone derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes .
  • Antitumor Activity : Quinazoline derivatives are often explored for their anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation and survival . This class of compounds has shown promise in targeting various cancer cell lines.
  • Enzyme Inhibition : Many quinazoline-based compounds inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancerous cells and pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide and related compounds:

Biological Activity Effect Reference
AntimicrobialSignificant inhibition
AntitumorInhibition of cancer cell growth
Enzyme Inhibition (DHODH)Reduced enzymatic activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives showed that specific modifications enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound's structure was pivotal in determining its interaction with bacterial enzymes .
  • Antitumor Potential : Research involving various quinazoline derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. These studies highlighted the role of structural modifications in enhancing anticancer activity, suggesting that N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide may possess similar properties .

類似化合物との比較

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Quinazolinone Substituent Acetamide Substituent Key Properties Reference
Target Compound 3-Ethyl 2-Bromophenyl Not reported (inferred lipophilicity from Br)
6f (Hindawi, 2019) 3-Phenyl 5-(4-Methoxybenzylidene) Mp: 218–219°C; mild cytotoxicity (K562, MCF7)
6j (Hindawi, 2019) 3-Phenyl 5-(4-Nitrobenzylidene) Mp: 233–234°C; moderate cytotoxicity
AJ5a–j (Synthesis, 2020) 3-(4-Fluorophenyl) 2-(4-Chlorophenyl) Antimicrobial activity (varies with substituents)
476484-75-0 (Chemicals, 2023) 3-(4-Chlorophenyl) 2-Bromophenyl Structurally closest analog (Cl vs. Et on quinazolinone)
21a (Thalidomide Analogs, 2020) 3-Ethyl-5-chloro 3-Chloro-4-fluorophenyl Cytotoxic activity (specific data not provided)
Key Observations:
  • Halogen Effects: Bromine (in the target compound) and chlorine (in 476484-75-0) enhance lipophilicity and may improve membrane permeability compared to non-halogenated analogs like 6f (methoxy) or 6g (hydroxy) .
  • Electron-Withdrawing Groups : Nitro (6j) and sulfamoyl () substituents increase polarity and may enhance interactions with enzymatic targets .
Key Findings:
  • Cytotoxicity: Quinazolinone-acetamide hybrids generally exhibit mild-to-moderate activity, with substituents like nitro (6j) or chloro (21a) improving potency .
  • Enzyme Inhibition : Sulfonamide and halogenated derivatives (e.g., 12 in ) show significant enzyme inhibition, suggesting the target compound’s bromophenyl group may similarly enhance binding to hydrophobic enzyme pockets .
  • Antioxidant Potential: Iodinated analogs () demonstrate the role of halogenation in modulating redox-related pathways, a property that may extend to brominated compounds .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions, including condensation of substituted quinazolinone derivatives with bromophenyl acetamide precursors. Key steps include thiolation reactions (e.g., using sulfur nucleophiles) and amide bond formation. Solvents like ethanol, dimethylformamide (DMF), or dichloromethane are used, with bases (e.g., K₂CO₃) to facilitate deprotonation. Reaction temperatures range from room temperature to reflux (60–120°C), with yields optimized via TLC monitoring .

Q. How is the compound characterized to confirm its structural identity?

Standard characterization includes 1H/13C NMR for verifying aromatic protons, sulfur-linked methylene groups, and acetamide carbonyl signals. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ peaks). FT-IR identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening involves in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains. Dose-response curves (IC₅₀ values) are generated to prioritize further optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproducts often arise from incomplete thiolation or oxidation. Strategies include:

  • Temperature control : Lowering reaction temperature (<60°C) to suppress side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Triethylamine or DMAP enhances coupling efficiency in amide formation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., C-S bond ~1.75–1.80 Å, dihedral angles between aromatic rings). For example, in related bromophenyl acetamides, dihedral angles of ~66° between aryl rings and acetamide groups confirm non-planar conformations, influencing steric interactions in biological targets .

Q. What strategies address contradictions in bioactivity data across different studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization includes:

  • Dose normalization : Reporting activity as μM IC₅₀ values with 95% confidence intervals.
  • Positive controls : Using reference compounds (e.g., doxorubicin for cytotoxicity).
  • Orthogonal assays : Validating enzyme inhibition with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. How does substituent modification (e.g., ethyl vs. methyl groups) affect SAR?

Substituents on the quinazolinone ring (e.g., 3-ethyl vs. 3-methyl) influence lipophilicity (logP) and hydrogen-bonding capacity . For example, ethyl groups enhance metabolic stability in hepatic microsome assays, while bulkier substituents may reduce solubility. Systematic SAR studies require synthesizing analogs with controlled substitutions and testing in parallel .

Q. What computational methods predict binding modes to therapeutic targets?

Molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes (e.g., EGFR kinase). MD simulations (GROMACS) assess stability of ligand-protein complexes over 50–100 ns trajectories. Electrostatic potential maps (MEPs) identify nucleophilic/electrophilic regions for covalent inhibitor design .

Q. How can stability studies inform storage and handling protocols?

Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation via HPLC-UV . Lyophilization improves long-term storage in desiccated environments. Light-sensitive degradation is mitigated by amber glass vials. Degradation products (e.g., hydrolyzed acetamide) are identified via LC-MS .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimization

ParameterTypical RangeImpact on Yield/Purity
Reaction Temperature60–120°CHigher temps risk side reactions
Solvent PolarityDMF > Ethanol > THFPolar solvents enhance intermediate solubility
Catalyst (Triethylamine)1–2 eq.Reduces acid byproducts in amidation

Table 2: Common Bioactivity Assays and Pitfalls

Assay TypeKey MetricsPotential Artifacts
MTT CytotoxicityIC₅₀ (μM)Serum interference in adherent cells
Enzyme Inhibition% Inhibition at 10 μMNon-specific binding to assay plates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。